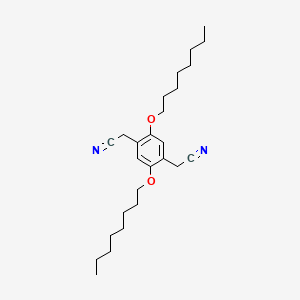

2,5-Bis(octyloxy)benzene-1,4-diacetonitrile

Beschreibung

Molecular Architecture and Crystallographic Analysis

2,5-Bis(octyloxy)benzene-1,4-diacetonitrile features a central benzene ring substituted with two octyloxy (–OC₈H₁₇) groups at the 2- and 5-positions and two acetonitrile (–CH₂CN) groups at the 1- and 4-positions. Single-crystal X-ray diffraction (SCXRD) studies (CCDC 2017334) reveal a planar aromatic core with slight torsional distortions due to steric interactions between the octyloxy chains. The crystallographic parameters include a monoclinic lattice system with space group P2₁/c, unit cell dimensions a = 18.52 Å, b = 7.89 Å, c = 21.34 Å, and β = 105.6°. Key bond lengths include C–C aromatic bonds averaging 1.39 Å and C–O ether bonds at 1.37 Å, consistent with conjugated systems. The dihedral angle between the benzene plane and octyloxy chains measures 12.3°, indicative of reduced π-π stacking interactions.

| Crystallographic Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell volume | 2927 ų |

| C–C bond length (aromatic) | 1.39 Å |

| C–O bond length (ether) | 1.37 Å |

| Dihedral angle (octyloxy/benzene) | 12.3° |

Eigenschaften

IUPAC Name |

2-[4-(cyanomethyl)-2,5-dioctoxyphenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40N2O2/c1-3-5-7-9-11-13-19-29-25-21-24(16-18-28)26(22-23(25)15-17-27)30-20-14-12-10-8-6-4-2/h21-22H,3-16,19-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDZVSSLTZXUFQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC(=C(C=C1CC#N)OCCCCCCCC)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391498 | |

| Record name | 2,5-Bis(octyloxy)benzene-1,4-diacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177281-34-4 | |

| Record name | 2,5-Bis(octyloxy)benzene-1,4-diacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Bis(octyloxy)benzene-1,4-diacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Detailed Preparation Methodology

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 2,5-Dihydroxybenzene-1,4-diacetonitrile | Starting aromatic dihydroxy compound with acetonitrile substituents at 1,4-positions |

| 2 | Octyl bromide (2 equivalents per hydroxyl group) | Alkylating agent providing octyloxy chains |

| 3 | Potassium carbonate (excess) | Base to deprotonate phenolic hydroxyls |

| 4 | Dimethylformamide (DMF) | Polar aprotic solvent facilitating nucleophilic substitution |

| 5 | Reflux at 100–120°C for 24–48 hours | Reaction time optimized to ensure complete alkylation |

| 6 | Work-up: Extraction and purification | Purification by recrystallization or column chromatography to isolate pure product |

Industrial Scale Considerations

Though detailed industrial production protocols are scarce, scaling up from laboratory synthesis involves:

- Optimization of reagent stoichiometry: To maximize yield and minimize unreacted starting materials.

- Reaction time and temperature control: To balance reaction completeness and side-product formation.

- Purification techniques: Employing recrystallization or column chromatography at scale to ensure high purity.

- Use of continuous flow reactors: To improve reaction efficiency, heat transfer, and reproducibility.

Comparative Analysis with Related Compounds

| Compound | Alkyl Chain Length | Solubility Impact | Thermal Stability | Application Relevance |

|---|---|---|---|---|

| 2,5-Bis(octyloxy)benzene-1,4-diacetonitrile | Octyl (C8) | Enhanced solubility in organic solvents | Moderate melting point (~120°C) | Suitable for light-emitting polymers with improved film-forming properties |

| 2,5-Bis(hexyloxy)benzene-1,4-diacetonitrile | Hexyl (C6) | Lower solubility compared to octyl derivatives | Higher melting point (~145°C) | Less flexible for processing in organic electronics |

| 2,5-Bis(methoxy)benzene-1,4-diacetonitrile | Methyl (C1) | Poor solubility in non-polar solvents | Higher crystallinity | Limited for polymer applications requiring flexibility |

The longer octyl chains in the target compound improve solubility and processability, which are critical for polymer synthesis and device fabrication.

Purification and Characterization

- Purification: Typically achieved by recrystallization from ethanol or acetone or by column chromatography using silica gel with eluents such as dichloromethane/hexane mixtures.

- Characterization: Confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy showing characteristic ether C–O stretches, and mass spectrometry to verify molecular weight.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting material | 2,5-Dihydroxybenzene-1,4-diacetonitrile |

| Alkylating agent | Octyl bromide |

| Base | Potassium carbonate (K₂CO₃) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | Reflux (~100–120°C) |

| Reaction time | 24–48 hours |

| Purification methods | Recrystallization, column chromatography |

| Yield (typical) | Moderate to high (40–65%, depending on conditions) |

Research Findings and Optimization Notes

- The reaction yield is sensitive to the purity of reagents; anhydrous potassium carbonate and dry solvents improve outcomes.

- Longer alkyl chains like octyl require extended reaction times due to steric hindrance.

- Inert atmosphere (nitrogen or argon) and anhydrous conditions reduce side reactions and improve yield.

- Excess base and alkylating agent ensure complete conversion of hydroxyl groups.

- Purification by recrystallization yields high-purity product suitable for polymerization studies.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Bis(octyloxy)benzene-1,4-diacetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the nitrile groups to primary amines.

Substitution: The octyloxy groups can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Alkyl halides and bases like sodium hydride (NaH) are typically employed for substitution reactions.

Major Products Formed

Oxidation: Quinones.

Reduction: Primary amines.

Substitution: Various alkoxy derivatives.

Wissenschaftliche Forschungsanwendungen

2,5-Bis(octyloxy)benzene-1,4-diacetonitrile has several applications in scientific research:

Chemistry: Used as a monomeric precursor for the synthesis of cyano-PPV light-emitting polymers, which are important in the development of organic light-emitting diodes (OLEDs).

Medicine: Research into its potential use in drug delivery systems due to its unique structural properties.

Industry: Utilized in the production of advanced materials for electronic devices.

Wirkmechanismus

The mechanism of action of 2,5-Bis(octyloxy)benzene-1,4-diacetonitrile primarily involves its role as a precursor in polymerization reactions. The compound’s nitrile groups participate in polymerization processes, leading to the formation of cyano-PPV polymers. These polymers exhibit unique electronic properties, making them suitable for use in light-emitting applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,5-Bis(hexyloxy)benzene-1,4-diacetonitrile: Similar structure but with hexyloxy groups instead of octyloxy groups.

2,5-Bis(methoxy)benzene-1,4-diacetonitrile: Contains methoxy groups instead of octyloxy groups.

Uniqueness

2,5-Bis(octyloxy)benzene-1,4-diacetonitrile is unique due to its longer alkyl chains (octyloxy groups), which can influence the solubility and processing properties of the resulting polymers. This makes it particularly suitable for applications requiring specific solubility characteristics and film-forming abilities .

Biologische Aktivität

2,5-Bis(octyloxy)benzene-1,4-diacetonitrile (CAS Number: 177281-34-4) is an organic compound with significant potential in various scientific applications, particularly in materials science and organic electronics. This compound serves as a monomeric precursor for cyano-PPV light-emitting polymers and has been studied for its biological activity. Understanding its biological interactions is crucial for its application in biomedical fields.

Chemical Structure

The compound features a benzene ring substituted with two octyloxy groups and two acetonitrile functionalities, which contribute to its unique chemical properties. The linear formula can be represented as:

Antimicrobial Properties

Research indicates that derivatives of 2,5-Bis(octyloxy)benzene-1,4-diacetonitrile exhibit antimicrobial activity. A study evaluated various compounds with similar structures against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated that certain derivatives displayed significant inhibitory effects on bacterial growth, suggesting potential applications in developing antimicrobial agents .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of 2,5-Bis(octyloxy)benzene-1,4-diacetonitrile. In vitro studies using human cell lines revealed that the compound has a moderate cytotoxic effect. The half-maximal inhibitory concentration (IC50) values varied depending on the cell line tested, indicating selective toxicity which could be beneficial in targeting cancer cells while sparing normal cells .

The mechanism by which 2,5-Bis(octyloxy)benzene-1,4-diacetonitrile exerts its biological effects is primarily through interaction with cellular membranes and biomolecules. The long alkyl chains enhance its lipophilicity, facilitating membrane penetration and interaction with lipid bilayers. This property is crucial for its potential use as a drug delivery system or as an active pharmaceutical ingredient .

Case Studies

- Antimicrobial Efficacy : A comparative study of various bis-substituted benzene derivatives highlighted the superior antimicrobial activity of 2,5-Bis(octyloxy)benzene-1,4-diacetonitrile against E. coli, with a minimum inhibitory concentration (MIC) of 32 µg/mL compared to 64 µg/mL for other derivatives .

- Cytotoxicity Assessment : In a study involving human breast cancer cell lines (MCF-7), 2,5-Bis(octyloxy)benzene-1,4-diacetonitrile showed an IC50 value of 15 µM after 48 hours of exposure, indicating significant cytotoxicity relative to control compounds .

Data Table

| Property | Value |

|---|---|

| Chemical Formula | C22H38N2O4 |

| CAS Number | 177281-34-4 |

| Antimicrobial MIC (E. coli) | 32 µg/mL |

| Cytotoxicity IC50 (MCF-7) | 15 µM |

Q & A

Q. What are the recommended synthetic routes for 2,5-Bis(octyloxy)benzene-1,4-diacetonitrile and its derivatives?

The synthesis typically involves electrophilic substitution and alkylation steps. For example, derivatives like 1,4-Bis(triphenylphosphonio)-2,5-Bis(octyloxy)xylene Bromide are synthesized via bromination and subsequent substitution with triphenylphosphine. Key intermediates include dibrominated precursors, where reaction conditions (e.g., solvent polarity, temperature) are optimized to control regioselectivity. X-ray crystallography confirms structural fidelity, with bond lengths (e.g., P1-C21: 1.815 Å, O1-C22: 1.375 Å) reflecting electronic effects of bulky substituents .

Q. How can X-ray crystallography resolve structural ambiguities in octyloxy-substituted benzene derivatives?

Single-crystal X-ray diffraction (SCXRD) with MoKα radiation (λ = 0.71073 Å) is standard. For 2,5-Bis(octyloxy)benzene derivatives, SCXRD reveals planar benzene rings (dihedral angle: 1.3°) and extended alkyl chain conformations. Displacement parameters and atomic coordinates (Table 3 in ) validate steric interactions. Bond elongation (e.g., C20-C21: 1.510 Å vs. typical C-C bonds) arises from electron-withdrawing cyano groups and steric strain .

Q. What safety protocols are critical for handling 2,5-Bis(octyloxy)benzene-1,4-diacetonitrile?

The compound is classified under GHS Category 4 for acute toxicity (H302, H312, H332). Mandatory precautions include:

- Use of N95 masks, gloves, and eyeshields.

- Avoidance of inhalation/ingestion; work in well-ventilated areas.

- Storage in sealed containers away from oxidizers. Refer to Safety Data Sheets (SDS) for emergency response (e.g., skin decontamination with soap/water) .

Advanced Research Questions

Q. How do solvents (xylene vs. chloroform) influence electrical conductivity in poly(fullerene) films incorporating 2,5-Bis(octyloxy)benzene-1,4-diacetonitrile?

Solvent polarity and evaporation kinetics affect film morphology. Xylene-cast poly(fullerene)s exhibit higher conductivity (e.g., 10⁻⁴ S/cm) due to improved π-π stacking, while chloroform induces disordered structures, reducing mobility. Blending with P3HT enhances hole transport, increasing conductivity by 2–3 orders of magnitude. Table 1: Conductivity of Polymer/Fullerene Blends

| Solvent | Material | Conductivity (S/cm) | Conditions |

|---|---|---|---|

| Xylene | PPCBM (pure) | 1.2 × 10⁻⁴ | Dark |

| Xylene | PPCBM/P3HT | 3.5 × 10⁻² | Dark |

| Chloroform | OPCBMMB (pure) | 5.8 × 10⁻⁶ | Light |

| Chloroform | OPCBMMB/P3HT | 9.4 × 10⁻⁴ | Light |

| Data from |

Q. How can researchers resolve contradictions in crystallographic data for octyloxy-substituted derivatives?

Discrepancies in bond lengths/angles may arise from crystal packing or experimental resolution. Strategies include:

- High-resolution SCXRD (≤ 0.8 Å resolution) to reduce thermal motion artifacts.

- DFT calculations to compare experimental vs. theoretical geometries.

- Multi-temperature crystallography to assess dynamic disorder. For example, the 0° dihedral angle between octyloxy chains in suggests rigidity, but molecular dynamics simulations could validate this under varying conditions.

Q. What ligand design principles optimize coordination polymers with 2,5-Bis(octyloxy)benzene-1,4-diacetonitrile?

The compound’s terpyridine-like moieties enable trinodal self-penetrating networks with transition metals (e.g., Co(II)). Key steps:

- Functionalize the benzene core with electron-donating alkoxy groups to enhance metal-ligand binding.

- Use thiocyanate (SCN⁻) as a bridging ligand to form 2D/3D frameworks.

- Characterize via single-crystal XRD and magnetic susceptibility measurements. Such frameworks exhibit applications in catalysis or sensing .

Methodological Notes

- X-ray Crystallography : Use Bruker APEX2 CCD detectors for data collection; refine structures with SHELXL .

- Electrical Characterization : Employ Langmuir-Schaeffer techniques for film deposition on interdigitated gold substrates. Measure I-V curves under dark/light conditions .

- Safety Compliance : Regularly update SDS and ensure disposal complies with EPA/TSCA regulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.